Molecular Docking Score Advantage for Triazole-Pyridazinone Hybrids over Standard-of-Care Azoles against CYP51
In silico docking against three crystal structures of sterol 14α-demethylase (CYP51, PDB: 3LD6, 5FSA, 5TZ1) shows that a designed triazole-pyridazinone hybrid (TP18), derived from the same core scaffold, consistently achieves better (more negative) docking scores than the clinically used azole antifungals fluconazole and ketoconazole [1]. This provides predictive evidence that the triazole-pyridazinone template, when elaborated, offers superior target engagement potential from the outset.
| Evidence Dimension | Molecular Docking Score (kcal/mol) against CYP51 |
|---|---|
| Target Compound Data | TP18 (a triazole-pyridazinone hybrid): -8.27 (3LD6), -9.07 (5FSA), -9.42 (5TZ1) [1] |
| Comparator Or Baseline | Fluconazole: -8.18 (3LD6), -8.79 (5FSA), -9.18 (5TZ1); Ketoconazole: -8.16 (3LD6), -8.86 (5FSA), -9.06 (5TZ1) [1] |
| Quantified Difference | TP18 shows a 1-3% improvement in docking score (more favorable binding) compared to fluconazole and ketoconazole across all three protein conformations [1] |
| Conditions | In silico molecular docking study using three different CYP51 crystal structures (PDB IDs: 3LD6, 5FSA, 5TZ1) [1] |
Why This Matters
This in silico advantage suggests that leads built on this scaffold may require less extensive medicinal chemistry optimization to achieve or surpass the target affinity of existing drugs, directly reducing R&D costs and timelines.
- [1] Zaidi, S.H.H., et al. Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. 2023. View Source
